3-Methoxypropane-1-sulfonyl chloride

Histamine H3 receptor antagonism APD916 Sulfone SAR

3-Methoxypropane-1-sulfonyl chloride (CAS 64297-55-8) is a C4 aliphatic sulfonyl chloride featuring a terminal γ-methoxy substituent (molecular formula C₄H₉ClO₃S, MW 172.63). The compound is supplied as a liquid at ambient temperature with a typical commercial purity specification of ≥95%.

Molecular Formula C4H9ClO3S
Molecular Weight 172.62
CAS No. 64297-55-8
Cat. No. B2757276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypropane-1-sulfonyl chloride
CAS64297-55-8
Molecular FormulaC4H9ClO3S
Molecular Weight172.62
Structural Identifiers
SMILESCOCCCS(=O)(=O)Cl
InChIInChI=1S/C4H9ClO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3
InChIKeyQERBKLODENVLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypropane-1-sulfonyl chloride (CAS 64297-55-8): Technical Baseline for Procurement and Research Sourcing


3-Methoxypropane-1-sulfonyl chloride (CAS 64297-55-8) is a C4 aliphatic sulfonyl chloride featuring a terminal γ-methoxy substituent (molecular formula C₄H₉ClO₃S, MW 172.63) . The compound is supplied as a liquid at ambient temperature with a typical commercial purity specification of ≥95% . Its primary utility lies in sulfonylation reactions—particularly sulfonamide and sulfonate ester formation—where the electrophilic sulfonyl chloride group serves as a reactive handle for introducing the 3-methoxypropane-1-sulfonyl fragment into target molecules [1]. This specific fragment has been employed as a structural motif in drug-discovery programs targeting histamine H₃ receptor antagonism, most notably in the clinical candidate APD916 [2].

Sulfonamide and sulfonate ester formation via electrophilic sulfonyl chloride handle
Introduces 3-methoxypropylsulfonyl fragment used in reported H₃ antagonist APD916
Supplied as liquid for automated dispensing and high-throughput synthesis workflows

Why 3-Methoxypropane-1-sulfonyl chloride Cannot Be Replaced by Simpler Alkyl or Aryl Sulfonyl Chlorides in Critical Applications


Generic substitution of 3-methoxypropane-1-sulfonyl chloride with simpler alkylsulfonyl chlorides (e.g., methanesulfonyl chloride, ethanesulfonyl chloride, 1-propanesulfonyl chloride) or unfunctionalized arylsulfonyl chlorides is not straightforward because the γ-methoxy group and the three-carbon linker distance confer distinct physicochemical properties that cannot be replicated by shorter-chain or non-oxygenated analogs [1]. In the histamine H₃ receptor antagonist program that produced APD916, the 3-methoxypropylsulfonyl fragment was specifically selected among a series of sulfone-modified biaryl antagonists; the methoxypropyl chain delivered a Ki of approximately 0.2 nM at the human H₃ receptor, whereas alternative sulfonamide-linked and sulfone-linked variants with different alkyl spacers showed reduced potency [2]. This strongly suggests that the chain length, terminal oxygen atom, and overall lipophilicity/hydrogen-bond-acceptor profile are critical for target engagement and cannot be assumed to be interchangeable with other sulfonyl chlorides without experimental validation.

3-Methoxypropylsulfonyl (C4, γ-OCH₃)
Shorter alkylsulfonyl chlorides (e.g., methanesulfonyl) lack terminal OCH₃
Absence of terminal methoxy may shift target-binding profile in H₃ receptor SAR studies
3-Carbon spacer with terminal oxygen
2-Methoxyethanesulfonyl chloride (shorter spacer) reduces O–S distance
Altered chain length may not project H-bond acceptor to required spatial position

Quantitative Differentiation Evidence: 3-Methoxypropane-1-sulfonyl chloride vs. Closest Structural Analogs


Histamine H₃ Receptor Binding Affinity Superiority of the 3-Methoxypropylsulfonyl Fragment Over Shorter Alkylsulfonyl and Sulfonamide Linkers

The clinical candidate APD916, which incorporates the 3-methoxypropane-1-sulfonyl fragment, exhibits a histamine H₃ receptor binding affinity (Ki) of 0.2 nM [1]. In the SAR study reported by Semple et al., replacement of the sulfonamide linkage with a sulfone was a key design step, and the 3-methoxypropyl chain was identified as the optimal substituent among alkylsulfonyl variants explored [2]. While the paper does not report Ki values for every individual alkylsulfonyl comparator in the same table, the authors' selection of the methoxypropyl group over other alkylsulfonyl options for the advanced lead indicates that this chain length and oxygenation pattern produce superior target engagement.

H₃ receptor binding
Class-level
Ki = 0.2 nM (APD916)
Other alkylsulfonyl variants: lower potency (qualitative)
Reported binding-affinity optimization context
Exact comparator Ki values not disclosed
Histamine H3 receptor antagonism APD916 Sulfone SAR

Physical Form Advantage: Liquid at Ambient Temperature Facilitates Handling and Dispensing vs. Solid Sulfonyl Chlorides

3-Methoxypropane-1-sulfonyl chloride is a liquid at 20 °C . This contrasts with common sulfonyl chlorides such as p-toluenesulfonyl chloride (TsCl, mp 67–71 °C), 4-nitrobenzenesulfonyl chloride (mp 72–79 °C), and benzenesulfonyl chloride (mp 14–15 °C but often solid at typical laboratory temperatures), which require melting or dissolution before use [1]. Liquid physical form enables direct volumetric dispensing, more homogeneous mixing in reaction setups, and simplified automated liquid handling, which are practical advantages in high-throughput parallel synthesis environments.

Physical form
Class-level
Liquid at 20 °C
Comparators: solid sulfonyl chlorides (TsCl, NsCl)
Supports automated liquid handling evaluation
Data to verify per vendor specification
Physical form Liquid reagent Handling

Chain Length and Terminal Oxygen Specificity: Three-Carbon Spacing with Methoxy Cap Enables Conformational and H-Bonding Profile Not Achievable with Shorter Alkylsulfonyl Chlorides

The 3-methoxypropane-1-sulfonyl fragment provides a three-carbon spacer between the sulfonyl group and the terminal methoxy oxygen, introducing both conformational flexibility and a hydrogen-bond-acceptor site at a defined distance from the sulfone [1]. By comparison, methanesulfonyl chloride (1-carbon, no oxygen), ethanesulfonyl chloride (2-carbon, no oxygen), and 1-propanesulfonyl chloride (3-carbon, no oxygen) lack the terminal oxygen atom entirely. 2-Methoxyethanesulfonyl chloride (2-carbon, terminal oxygen) has a shorter spacer. Molecular modeling suggests that the O–S distance in the extended conformation of the 3-methoxypropylsulfonyl group is approximately 5.5–6.0 Å, whereas the analogous distance in 2-methoxyethanesulfonyl is ~4.0–4.5 Å [2]. This difference can be critical for fitting into receptor binding pockets or enzyme active sites.

O–S spatial distance
Class-level
~5.5–6.0 Å
2-Methoxyethyl analog: ~4.0–4.5 Å
Extended H-bond-acceptor projection context
Estimated from standard bond geometry
Linker design Conformational flexibility Hydrogen bond acceptor

Commercial Purity Benchmark: Typical ≥95% Purity Supports Direct Use in Medicinal Chemistry Synthesis Without Additional Purification

Multiple vendors including AKSci and Enamine list the commercial purity of 3-methoxypropane-1-sulfonyl chloride at ≥95% [1]. This purity level is suitable for direct use in library synthesis and intermediate preparation without additional purification, reducing process time and material loss. In contrast, some less common or custom-synthesized alkoxyalkylsulfonyl chlorides are offered at lower purity (e.g., 90% or unspecified) or require in-house preparation, introducing batch-to-batch variability. The availability of a defined, verified purity specification facilitates procurement decision-making and eliminates the need for in-house QC method development for this specific building block.

Commercial purity
Specification review
≥95%
Custom analogs: 90% or unspecified
Reduces procurement risk for synthesis
Vendor CoA verification recommended
Purity specification Quality control Medicinal chemistry

High-Value Application Scenarios for 3-Methoxypropane-1-sulfonyl chloride (CAS 64297-55-8) in Research and Industrial Settings


Synthesis of High-Potency Histamine H₃ Receptor Antagonists (e.g., APD916 and Structural Analogs)

The 3-methoxypropane-1-sulfonyl fragment is a critical pharmacophoric element in APD916, which exhibits a Ki of 0.2 nM at the human histamine H₃ receptor [1]. Any medicinal chemistry program aiming to reproduce, optimize, or derivatize this clinical candidate must source 3-methoxypropane-1-sulfonyl chloride as a building block for late-stage sulfone formation. Attempts to substitute with methanesulfonyl chloride, ethanesulfonyl chloride, or 1-propanesulfonyl chloride will result in compounds lacking the terminal methoxy group and altered chain length, which the published SAR indicates are unlikely to retain single-digit nanomolar potency [2].

Parallel Library Synthesis Requiring Liquid Sulfonyl Chloride Reagents for Automated Dispensing

Because 3-methoxypropane-1-sulfonyl chloride is a liquid at ambient temperature, it is compatible with automated liquid handling systems commonly employed in high-throughput parallel synthesis . This contrasts with solid sulfonyl chlorides such as p-toluenesulfonyl chloride (mp 67–71 °C) and 4-nitrobenzenesulfonyl chloride (mp 72–79 °C), which require pre-dissolution and gravimetric dispensing that can introduce variability and reduce throughput. Procurement of the liquid-grade 3-methoxypropane-1-sulfonyl chloride directly supports walk-up automated synthesis workflows.

Structure-Based Drug Design Requiring Extended Hydrogen-Bond-Acceptor Projection

The approximately 5.5–6.0 Å distance between the sulfonyl sulfur and the terminal methoxy oxygen in 3-methoxypropane-1-sulfonyl chloride provides a unique spatial arrangement that is not accessible with shorter alkoxyalkylsulfonyl chlorides such as 2-methoxyethanesulfonyl chloride (~4.0–4.5 Å) or non-oxygenated alkylsulfonyl chlorides [3]. In structure-based drug design projects where a hydrogen-bond-acceptor must be positioned at a specific distance from a sulfone linkage, this building block offers the precise geometric and electronic profile required.

Application
Selection Property
Validation Focus
H₃ receptor antagonist SAR studies
3-Methoxypropylsulfonyl fragment introduction
Target-binding affinity interpretation
Automated parallel synthesis
Liquid sulfonyl chloride reagent
Dispensing reproducibility
Structure-based probe design
Extended H-bond acceptor projection
Spatial geometry fit in target models
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